molecular formula C5H8N4S B2501329 4-Hydrazinyl-6-(methylthio)pyrimidine CAS No. 99469-77-9

4-Hydrazinyl-6-(methylthio)pyrimidine

Cat. No.: B2501329
CAS No.: 99469-77-9
M. Wt: 156.21
InChI Key: RVJXEDCPFDONLT-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C5H8N4S and its molecular weight is 156.21. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Pyrimidylhydrazones and Related Compounds : The synthesis of pyrimidylhydrazones and substituted pyrimidyl-aryl- and -yclohexylthiosemicarbazides utilizing 4-Hydrazinyl-6-(methylthio)pyrimidine has been explored. These compounds show potential in influencing DNA methylation and exhibit in vitro antitumor properties (Grigoryan et al., 2012).

  • Conversion into 1,2,4-Triazoles : This compound reacts with aqueous hydrazine to form 3-methyl-1,2,4-triazole, through a ring contraction reaction involving the pyrimidine ring, indicating its utility in synthesizing novel heterocyclic compounds (Plas & Jongejan, 2010).

  • Potential Antimicrobial Agents : A study on the synthesis of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety using this compound as a starting material revealed these compounds as potential antimicrobial agents (Ali, 2009).

  • Synthesis of Pyrimido Pyrimidines : The compound has been used in the preparation of pyrazolo pyrimido pyrimidines by reacting with various hydrazines, demonstrating its versatility in creating a range of heterocyclic compounds (Vartale et al., 2013).

  • Formation of Fused Heterocycles : The reaction of this compound with hydrazine hydrate leads to the formation of various polyfused heterocycles, indicating its role in complex heterocyclic chemistry (Rahimizadeh et al., 2011).

  • Pyrazolopyrimidine Synthesis : The synthesis of 3, 4-diamino-6-methylthio-1H-pyrazolo[3, 4-d]pyrimidines from this compound has been demonstrated, contributing to the field of pyrazolopyrimidine chemistry (Tumkyavichyus, 1996).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H320, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “4-Hydrazinyl-6-(methylthio)pyrimidine” and similar compounds are promising. Pyrimidines have been the focus of research due to their potential physical and chemical properties . The development of new pyrimidines as anti-inflammatory agents is one of the potential future directions .

Properties

IUPAC Name

(6-methylsulfanylpyrimidin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-10-5-2-4(9-6)7-3-8-5/h2-3H,6H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJXEDCPFDONLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC(=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-Chloro-6-methylsulfanyl-pyrimidine (1.1 g, 6.85 mmol), hydrazine monohydrate (1.2 g, 23.5 mmol), and 2-propanol (10 mL) is heated to 90° C. for 4 hours. The reaction mixture is then cooled to room temperature, concentrated, triturated with water, and filtered. The undissolved solid is washed with water, air-dried to give (6-Methylsulfanyl-pyrimidin-4-yl)-hydrazine as light yellow solid: 1H NMR 400 MHz (d6-DMSO) δ 8.29 (s, 1H), 8.16 (s, 1H), 6.55 (s, 1H), 4.34 (s, 2H), 2.43 (s, 3H); MS m/z 157.05 (M+1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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